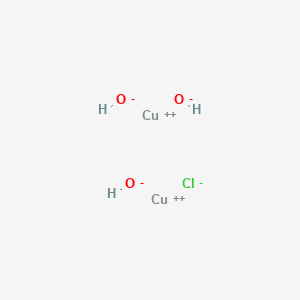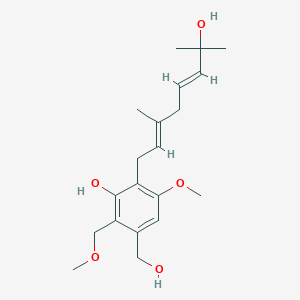
2-iodoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodoacetaldehyde is an organic compound that belongs to the class of haloacetaldehydes. It is characterized by the presence of an iodine atom attached to the carbonyl carbon of acetaldehyde. This compound is of significant interest due to its emerging role as a disinfection by-product in drinking water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-iodoacetaldehyde can be synthesized through the iodination of acetaldehyde. This process typically involves the reaction of acetaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of iodoacetaldehyde.
Industrial Production Methods: While specific industrial production methods for iodoacetaldehyde are not extensively documented, the general approach involves the iodination of acetaldehyde using industrial-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-iodoacetaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodoacetic acid.
Reduction: It can be reduced to form iodoethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Iodoacetic acid
Reduction: Iodoethanol
Substitution: Various substituted acetaldehydes, depending on the nucleophile used.
Applications De Recherche Scientifique
2-iodoacetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: this compound is studied for its genotoxic and cytotoxic effects on mammalian cells, making it relevant in toxicology research.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent in diagnostic imaging.
Mécanisme D'action
The mechanism of action of iodoacetaldehyde involves its interaction with cellular components, leading to genotoxic and cytotoxic effects. The iodine atom in iodoacetaldehyde can form covalent bonds with nucleophilic sites in DNA and proteins, resulting in the formation of adducts that disrupt normal cellular functions. This interaction can lead to mutations, cell cycle arrest, and apoptosis .
Comparaison Avec Des Composés Similaires
Acetaldehyde: A simpler aldehyde without the iodine atom.
Chloroacetaldehyde: Contains a chlorine atom instead of iodine.
Bromoacetaldehyde: Contains a bromine atom instead of iodine.
Comparison:
2-iodoacetaldehyde vs. Acetaldehyde: this compound is more reactive due to the presence of the iodine atom, which makes it more prone to nucleophilic substitution reactions.
This compound vs. Chloroacetaldehyde: this compound is generally more cytotoxic and genotoxic compared to chloroacetaldehyde, due to the higher reactivity of the iodine atom.
This compound vs. Bromoacetaldehyde: Similar to chloroacetaldehyde, bromoacetaldehyde is less reactive and less toxic compared to iodoacetaldehyde.
Propriétés
Numéro CAS |
55782-51-9 |
|---|---|
Formule moléculaire |
C2H3IO |
Poids moléculaire |
169.95 g/mol |
Nom IUPAC |
2-iodoacetaldehyde |
InChI |
InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2 |
Clé InChI |
XQCWOAMYQRDOQY-UHFFFAOYSA-N |
SMILES |
C(C=O)I |
SMILES canonique |
C(C=O)I |
Pictogrammes |
Acute Toxic; Irritant |
Synonymes |
iodoacetaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid](/img/structure/B1250069.png)


![[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate](/img/structure/B1250075.png)

![[4-(2-Isoxazoline-3-yloxy)-2-butynyl]trimethylaminium](/img/structure/B1250078.png)




![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)
![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)

